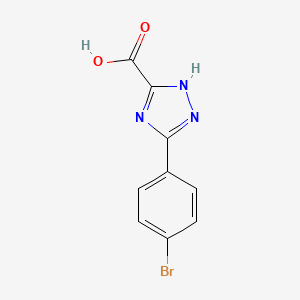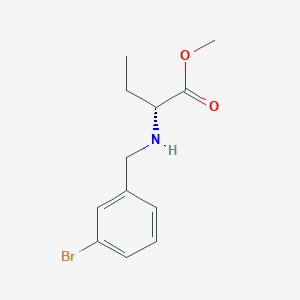
(R)-Methyl 2-((3-bromobenzyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-((3-bromobenzyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromobenzyl group attached to the amino moiety and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-((3-bromobenzyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminobutanoic acid.
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Bromobenzylation: The protected amino acid is then reacted with 3-bromobenzyl bromide in the presence of a base like sodium hydride to introduce the bromobenzyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to obtain ®-Methyl 2-((3-bromobenzyl)amino)butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: ®-Methyl 2-((3-bromobenzyl)amino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Methyl 2-((3-bromobenzyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-((3-bromobenzyl)amino)butanoate involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- ®-Methyl 2-((3-chlorobenzyl)amino)butanoate
- ®-Methyl 2-((3-fluorobenzyl)amino)butanoate
- ®-Methyl 2-((3-methylbenzyl)amino)butanoate
Comparison:
Uniqueness: The presence of the bromine atom in ®-Methyl 2-((3-bromobenzyl)amino)butanoate imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive compared to its chloro, fluoro, or methyl analogs.
Reactivity: The bromine atom also influences the compound’s electronic properties, potentially enhancing its interactions with biological targets.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
methyl (2R)-2-[(3-bromophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16BrNO2/c1-3-11(12(15)16-2)14-8-9-5-4-6-10(13)7-9/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 |
Clé InChI |
ICPKUNLCXFREQF-LLVKDONJSA-N |
SMILES isomérique |
CC[C@H](C(=O)OC)NCC1=CC(=CC=C1)Br |
SMILES canonique |
CCC(C(=O)OC)NCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


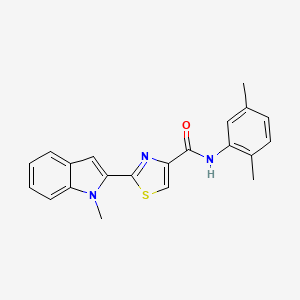
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)
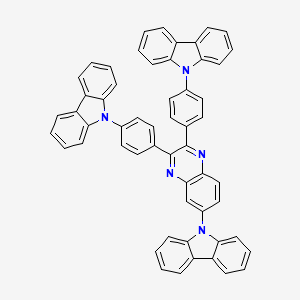
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)

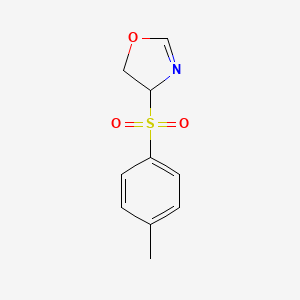
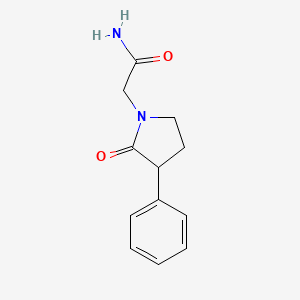
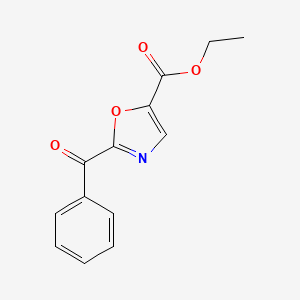
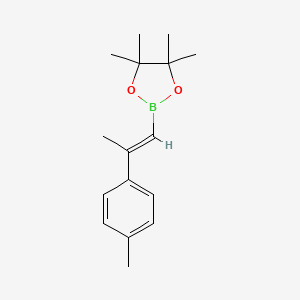
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)


